molecular formula C21H21NO5 B11981596 Dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11981596
M. Wt: 367.4 g/mol
InChI Key: TZENVLZABKJYMA-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethyl groups and a phenylfuran moiety. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry, where they are often used as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, with considerations for scalability, yield, and purity. Catalysts and specific reaction conditions are adjusted to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Reduced dihydropyridine derivatives.

    Substitution: Substituted dihydropyridine compounds with various functional groups.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of its potential use as a calcium channel blocker in medicine.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A widely used dihydropyridine with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high selectivity for vascular smooth muscle.

Uniqueness: Dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, including the phenylfuran moiety, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H21NO5/c1-12-17(20(23)25-3)19(18(13(2)22-12)21(24)26-4)16-11-10-15(27-16)14-8-6-5-7-9-14/h5-11,19,22H,1-4H3

InChI Key

TZENVLZABKJYMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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